2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
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Overview
Description
2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a fluorine atom, and a 1,2,4-oxadiazole ring. The presence of these functional groups imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 2,5-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the oxadiazole ring to the quinazolinone core: This step involves the use of a thioether linkage, where the oxadiazole derivative is reacted with a thiol-containing quinazolinone precursor.
Introduction of the fluorine atom: This can be done via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Final assembly: The propyl group is introduced through alkylation reactions, typically using propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone and oxadiazole derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the quinazolinone core, fluorine atom, and oxadiazole ring suggests it could exhibit significant pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom and oxadiazole ring play crucial roles in enhancing the binding affinity and specificity of the compound. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-chloro-3-propylquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of fluorine.
2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-methylquinazolin-4(3H)-one: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
The uniqueness of 2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one lies in its specific combination of functional groups The presence of the fluorine atom enhances its chemical stability and biological activity, while the oxadiazole ring provides additional sites for interaction with biological targets
Properties
IUPAC Name |
2-[[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c1-4-9-27-21(28)15-10-13(23)5-7-17(15)24-22(27)32-12-19-25-20(26-31-19)16-11-14(29-2)6-8-18(16)30-3/h5-8,10-11H,4,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCARKNQQXRWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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